N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid
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Overview
Description
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid is a complex organic compound with a unique structure that combines an amine group, a carboxylic acid group, and a trityl-protected thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid typically involves multiple steps:
Formation of the Amine Group: The starting material, ethylamine, undergoes a reaction with an appropriate alkylating agent to form N-ethylethanamine.
Introduction of the Carboxylic Acid Group: The amine is then reacted with a carboxylating agent to introduce the carboxylic acid group.
Protection of the Thiol Group: The thiol group is protected using a trityl group to prevent unwanted side reactions during subsequent steps.
Coupling Reaction: The protected thiol compound is then coupled with phenylmethoxycarbonylamino to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Various substituted amines and carboxylic acids.
Scientific Research Applications
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trityl-protected thiol group can be deprotected under specific conditions to reveal the active thiol, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-mercaptopropanoic acid: Similar structure but without the trityl protection.
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-thiopropanoic acid: Similar but with different protecting groups.
Uniqueness
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid is unique due to the presence of the trityl-protected thiol group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in biochemical research.
Properties
CAS No. |
53308-88-6 |
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Molecular Formula |
C34H38N2O4S |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C30H27NO4S.C4H11N/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-5-4-2/h1-20,27H,21-22H2,(H,31,34)(H,32,33);5H,3-4H2,1-2H3 |
InChI Key |
NBYXRURIGGAPBT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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